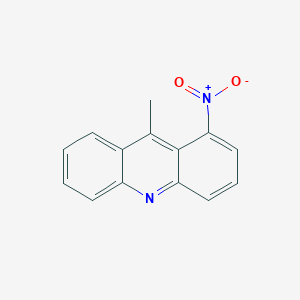

9-Methyl-1-nitroacridine

Description

Historical Development and Research Trajectory of 1-Nitroacridine Derivatives

The investigation into 1-nitroacridine derivatives as potential anticancer agents has a rich history, with research efforts focused on optimizing their efficacy while minimizing toxicity.

Lineage from Parent Compounds (e.g., Ledakrin, C-857)

The journey of 1-nitroacridine derivatives in cancer research can be traced back to early parent compounds like Ledakrin (also known as Nitracrine or C-283). ncats.iobibliotekanauki.pl Ledakrin, a 1-nitro-9-(3-dimethylaminopropylamino)acridine, was developed in Poland and saw clinical use for a period. ncats.iomostwiedzy.pl It functions as a DNA intercalator and, upon metabolic activation, can form covalent bonds with DNA, leading to interstrand crosslinks and subsequent inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. ncats.ioacs.org However, its clinical application was limited by significant side effects. tandfonline.com

This led to the development of analogues with modified side chains in an attempt to improve the therapeutic index. One such derivative was C-857, or 9-(2′-hydroxyethylamino)-1-nitroacridine. mostwiedzy.pltandfonline.com While C-857 demonstrated potent antitumor activity, it also exhibited high systemic toxicity, which hindered its clinical development. tandfonline.comnih.gov

Development of 4-Methyl-1-nitroacridine Analogues

To address the toxicity issues associated with earlier 1-nitroacridine derivatives, researchers introduced a methyl group at the 4-position of the acridine (B1665455) ring. This modification led to the development of 4-methyl-1-nitroacridine analogues, which generally exhibited lower toxicity compared to their non-methylated counterparts. mostwiedzy.pltandfonline.com

A significant advancement in this line of research was the synthesis of 9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine, known as C-1748 or Capridine β. tandfonline.comnih.gov This compound emerged as a promising candidate with potent antitumor activity, particularly against prostate cancer, and a more favorable toxicity profile compared to its precursor, C-857. tandfonline.comnih.gov Preclinical studies have shown that C-1748 is a DNA intercalating agent that can induce DNA double-strand breaks. tandfonline.comtandfonline.com

Research has indicated that C-1748 exhibits preferential cytotoxicity towards certain cancer cell lines. tandfonline.comnih.gov For instance, a notable difference in the IC50 values between the LnCaP prostate cancer cell line and the HL-60 leukemia cell line has been reported, suggesting a higher therapeutic index and lower cytotoxicity on myelocytic cells. tandfonline.comtandfonline.com Furthermore, in vivo studies using human cancer cell xenografts have demonstrated that C-1748 can significantly inhibit tumor growth with minimal toxicity to the host. tandfonline.comtandfonline.com The reduced toxicity of C-1748 compared to C-857 is thought to be related to differences in their metabolic pathways. researchgate.netmostwiedzy.pl

Research Findings on 1-Nitroacridine Derivatives

The following tables summarize key in vitro and in vivo data for selected 1-nitroacridine derivatives, illustrating the structure-activity relationships and the progression of research in this area.

Table 1: In Vitro Cytotoxicity of 1-Nitroacridine Derivatives

| Compound | Cell Line | IC50 (µM) | Source |

| C-1748 | LnCaP (Prostate Cancer) | 0.0225 | tandfonline.comtandfonline.com |

| HL-60 (Leukemia) | >0.1 | tandfonline.comtandfonline.com | |

| HCT8 (Colon Carcinoma) | 0.04 | aacrjournals.org | |

| HT29 (Colon Carcinoma) | 0.21 | aacrjournals.org | |

| 9-chloro-1-nitroacridine | Ab (Amelanotic Melanoma) | 15 | mostwiedzy.pl |

| SH-SY5Y-NC (Neuroblastoma) | 51 | mostwiedzy.pl | |

| SH-SY5Y-DC (Neuroblastoma) | 36 | mostwiedzy.pl | |

| Analog 12 | Ab (Amelanotic Melanoma) | 61 | mostwiedzy.pl |

| SH-SY5Y-NC (Neuroblastoma) | 96 | mostwiedzy.pl | |

| SH-SY5Y-DC (Neuroblastoma) | 48 | mostwiedzy.pl |

Table 2: In Vivo Toxicity of C-1748 and C-857 in Rodents

| Compound | Animal Model | Route | LD50 (mg/kg) | Source |

| C-1748 | Mice | Intraperitoneal | 9 | nih.gov |

| Mice | Intravenous | 13.42 | nih.gov | |

| Copenhagen Rats | Intraperitoneal | 15 | nih.gov | |

| Copenhagen Rats | Intravenous | 14.4 | nih.gov | |

| C-857 | Mice | Intraperitoneal | 2.2 | nih.gov |

| Mice | Intravenous | 3 | nih.gov | |

| Copenhagen Rats | Intraperitoneal | 4 | nih.gov | |

| Copenhagen Rats | Intravenous | 1.3 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65757-58-6 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

9-methyl-1-nitroacridine |

InChI |

InChI=1S/C14H10N2O2/c1-9-10-5-2-3-6-11(10)15-12-7-4-8-13(14(9)12)16(17)18/h2-8H,1H3 |

InChI Key |

FMKMTTFMGZMZNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC3=CC=CC=C13)C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 9 Methyl 1 Nitroacridine and Its Analogues

General Synthetic Routes for Acridine (B1665455) Core Derivatization

The synthesis of the acridine core can be accomplished through several named reactions. The Bernthsen synthesis, for instance, involves the reaction of diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride to yield 9-substituted acridines. nih.gov Another classical method is the Friedlander synthesis, which can produce 9-methyl acridine by treating the salt of anthranilic acid with 2-cyclohexenone at elevated temperatures. nih.gov

However, one of the most prevalent and versatile methods for constructing the acridine skeleton, particularly for asymmetrically substituted derivatives, is based on the Ullmann condensation followed by a cyclization step. nih.gov This approach involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide, which forms an N-phenylanthranilic acid intermediate. This intermediate is then cyclized to form an acridone (B373769), which can be further modified to yield the desired acridine derivative. nih.gov This general strategy provides a robust framework for introducing a wide variety of substituents onto the acridine rings. More recent methodologies have also been developed for the efficient synthesis of acridine derivatives, including multicomponent reactions catalyzed by agents like L-proline. researchgate.net

Specific Synthesis of 9-Methyl-1-nitroacridine and its Precursors

The specific synthesis of this compound typically follows a sequential strategy involving an initial C-N bond formation to create a diarylamine precursor, followed by a ring-closing reaction to form the tricyclic acridine system.

The Ullmann condensation is a cornerstone for the synthesis of the N-phenylanthranilic acid intermediates required for many acridine syntheses. nih.govresearchgate.net This copper-catalyzed reaction facilitates the coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this typically involves the reaction of an o-halobenzoic acid with a substituted aniline. For example, the synthesis of N-(2'-methyl-5'-nitro-phenyl) anthranilic acid is a key step. ajpamc.com This intermediate is formed via the Ullmann condensation of 2-chlorobenzoic acid and 4-methyl-2-nitroaniline. researchgate.netajpamc.com

The reaction traditionally requires high temperatures and polar solvents like nitrobenzene (B124822) or N-methylpyrrolidone. wikipedia.org However, advancements have introduced the use of microwave irradiation in dry media to accelerate the reaction and improve yields. researchgate.net The general mechanism involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond. organic-chemistry.org While effective, Ullmann-type reactions can sometimes be challenging, and alternative methods like the Buchwald-Hartwig coupling, a palladium-catalyzed cross-coupling reaction, have also been employed to form the diarylamine intermediate. nih.govrsc.org

Table 1: Ullmann Condensation for N-phenylanthranilic Acid Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 2-Chlorobenzoic acid | 4-Methyl-2-nitroaniline | Copper | High temperature, polar solvent | N-(2'-methyl-5'-nitro-phenyl) anthranilic acid |

| 2-Chlorobenzoic acid | Aniline | Copper sulfate | Microwave, 240W, 90s | N-phenylanthranilic acid |

Once the N-phenylanthranilic acid intermediate, such as N-(2'-methyl-5'-nitro-phenyl) anthranilic acid, is obtained, the next critical step is the intramolecular cyclization to form the acridine tricycle. ajpamc.com This acid-catalyzed dehydration and ring-closure reaction is commonly achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. ajpamc.comacs.org

The use of phosphorus oxychloride is particularly common as it serves a dual purpose: it facilitates the cyclization and simultaneously converts the resulting acridone (which would be formed in sulfuric acid) into a 9-chloroacridine (B74977) derivative. nih.gov In the synthesis of this compound, the cyclization of N-(2'-methyl-5'-nitro-phenyl) anthranilic acid with POCl₃ yields 9-chloro-4-methyl-1-nitroacridine. ajpamc.com This 9-chloro intermediate is highly valuable because the chlorine atom at the 9-position is an excellent leaving group, making it susceptible to nucleophilic substitution for further derivatization. ijpsonline.comresearchgate.net

While 9-chloroacridines are useful, in some synthetic schemes, they are converted into other key intermediates to facilitate subsequent reactions. One such important intermediate is 4-methyl-1-nitro-9-phenoxyacridine. ajpamc.com This compound is prepared by the reaction of 9-chloro-4-methyl-1-nitroacridine with phenol (B47542). ajpamc.com

The phenoxy group is also a good leaving group, often preferred for nucleophilic substitution reactions with amines to introduce side chains at the 9-position. The reaction proceeds by heating the 9-chloroacridine derivative with phenol, leading to the displacement of the chloride ion. This conversion to the 9-phenoxy derivative can sometimes offer advantages in terms of reactivity and purification for the subsequent derivatization steps. ajpamc.com

Table 2: Synthesis Pathway for this compound Core

| Step | Precursor | Reagents | Product |

| 1. Ullmann Condensation | 2-Chlorobenzoic acid + 4-Methyl-2-nitroaniline | Copper catalyst | N-(2'-methyl-5'-nitro-phenyl) anthranilic acid |

| 2. Cyclization | N-(2'-methyl-5'-nitro-phenyl) anthranilic acid | POCl₃ | 9-Chloro-4-methyl-1-nitroacridine |

| 3. Intermediate Formation | 9-Chloro-4-methyl-1-nitroacridine | Phenol | 4-Methyl-1-nitro-9-phenoxyacridine |

Derivatization Strategies at the 9-Position

The 9-position of the acridine ring is highly activated towards nucleophilic substitution, a property that is central to the synthesis of a vast number of biologically active acridine derivatives. firsthope.co.in The presence of a good leaving group, such as a chloro or phenoxy group, allows for the introduction of various side chains, particularly those containing nitrogen.

A primary strategy for creating analogues of this compound involves the introduction of aminoalkyl or hydroxyalkylamino side chains at the 9-position. This is achieved via a nucleophilic aromatic substitution reaction (SNAr) where the leaving group at C-9 (e.g., chloride or phenoxide) is displaced by the nucleophilic amine of the desired side chain. ajpamc.comresearchgate.net

The reaction typically involves heating the 9-chloro or 9-phenoxyacridine (B3049667) intermediate with an excess of the appropriate primary or secondary amine. ajpamc.comresearchgate.net For example, reacting 4-methyl-1-nitro-9-phenoxyacridine with various peptides or amino acid derivatives in phenol at elevated temperatures results in the formation of a new carbon-nitrogen bond at the C-9 position. ajpamc.com This method is highly versatile and allows for the synthesis of a large library of compounds with different side chains, enabling the exploration of structure-activity relationships. The introduction of these basic side chains is a common feature in many clinically evaluated acridine-based drugs. mostwiedzy.plnih.gov

Conjugation with Peptides (e.g., Tuftsin and Retro-tuftsin Derivatives)

The conjugation of 1-nitroacridine derivatives to peptides is a significant area of research, aiming to combine the properties of the acridine moiety with the biological specificity of peptides like Tuftsin and its retro-analogue. The primary method for achieving this is solid-phase peptide synthesis (SPPS), often employing the classical fluorenylmethoxycarbonyl (Fmoc) protection strategy. researchgate.net

In this approach, the peptide chain is assembled sequentially on a solid support resin. researchgate.net The 1-nitroacridine unit, typically functionalized with a carboxylic acid group, is then coupled to the N-terminus of the resin-bound peptide. This reaction forms a stable amide bond, covalently linking the acridine molecule to the peptide. researchgate.net The choice of coupling reagents and reaction conditions is critical and often requires optimization to ensure efficient amide bond formation between the 1-nitro-9-aminoacridine (B1201617) derivative and the peptidyl fragments. researchgate.net

This methodology has been successfully used to prepare various conjugates, including those with fragments of lactoferrin. researchgate.net The use of linkers of varying lengths can also be employed to connect the biologically active peptide fragments with the 1-nitro-9-aminoacridine structure. researchgate.net The development of these solid-phase techniques is crucial for generating new acridine conjugates with enhanced bioavailability for biological evaluation. researchgate.net

Table 1: Overview of Peptide Conjugation Methodology

| Feature | Description | References |

|---|---|---|

| Primary Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | researchgate.net |

| Protecting Group Strategy | Fluorenylmethoxycarbonyl (Fmoc) | researchgate.net |

| Coupling Position | N-terminus of the peptide chain | researchgate.net |

| Bond Formed | Amide bond between the acridine's carboxyl group and the peptide's N-terminal amine | researchgate.net |

| Peptide Examples | Tuftsin, Retro-tuftsin, Lactoferrin fragments | researchgate.net |

| Key Challenge | Optimization of amide bond formation conditions | researchgate.net |

Synthesis of Asymmetric Bis-acridines Incorporating 1-Nitroacridine Units

The synthesis of asymmetric bis-acridines involves covalently linking two different acridine monomers. In the context of this topic, one of the monomeric units is a 1-nitroacridine derivative. These dimeric structures are of interest for their potential applications in medicine, particularly as novel antineoplastic agents. google.comgoogle.com

The development of such compounds is based on the concept of combining structural elements from different monomeric compounds that are known to possess biological activity. google.comgoogle.com This approach has led to the design and synthesis of various bis-acridine derivatives, including bis(pyrimidoacridines) and bis(pyrazoloacridinecarboxamides), which have been evaluated for their biological properties. nih.gov

Purification and Characterization Techniques in Synthetic Studies

Rigorous purification and characterization are essential to confirm the identity and purity of synthesized this compound and its analogues. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification Methods:

Recrystallization: This is a common technique for purifying solid products. For instance, 9-chloro-2-ethoxy-6-nitroacridine (B3250383) has been purified by recrystallization from chloroform (B151607) to yield yellow needles. chemicalbook.com

Filtration: Simple filtration is used to isolate solid precipitates from a reaction mixture, as seen in the synthesis of 9-phenoxyacridine where a yellow precipitate was filtered and washed. nih.gov

Chromatography: Thin-Layer Chromatography (TLC) is widely used to monitor the progress of reactions and assess the purity of the product. nih.govnih.govjocpr.com For more rigorous purification and analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed, for example, to monitor the conjugation of peptides. nih.gov

Characterization Techniques:

Melting Point (M.P.): Determining the melting point is a fundamental method for characterizing a synthesized compound and assessing its purity. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of the synthesized molecules. chemicalbook.comjocpr.come-journals.in For example, the structure of 9-chloro-2-ethoxy-6-nitroacridine was confirmed using ¹H NMR spectroscopy. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule, providing further evidence of its structure. nih.govjocpr.come-journals.in

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. jocpr.com For complex molecules like peptide conjugates, tandem mass spectrometry (ES-MS/MS) is particularly useful for structure determination at very high sensitivity. nih.gov

Spectroscopy (UV-Vis and Fluorescence): For compounds with chromophoric and fluorophoric properties like acridones, UV-Vis and fluorescence spectroscopy are used for characterization. nih.gov

Table 2: Common Analytical Techniques in Acridine Synthesis

| Technique | Application | References |

|---|---|---|

| Recrystallization | Purification of solid final products and intermediates. | chemicalbook.com |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | nih.govnih.govjocpr.com |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purification. | nih.gov |

| Melting Point (M.P.) | Initial characterization and purity assessment of solids. | nih.govnih.gov |

| ¹H and ¹³C NMR Spectroscopy | Detailed structural elucidation. | chemicalbook.comjocpr.come-journals.in |

| Infrared (IR) Spectroscopy | Identification of functional groups. | nih.govjocpr.come-journals.in |

| Mass Spectrometry (MS, ES-MS/MS) | Determination of molecular weight and structural analysis of conjugates. | jocpr.comnih.gov |

Molecular Mechanisms of Action of 9 Methyl 1 Nitroacridine Derivatives

DNA Interactions and Intercalation

Derivatives of 9-Methyl-1-nitroacridine are known to interact with DNA through both non-covalent and covalent mechanisms. The planar aromatic structure of the acridine (B1665455) ring is a key feature that facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. This non-covalent interaction can distort the DNA structure, interfering with processes like replication and transcription.

Covalent DNA Binding and Interstrand Crosslinking

Beyond simple intercalation, the presence of the 1-nitro group on the acridine ring imparts the ability to form covalent bonds with DNA, a critical aspect of their mechanism of action. This process is often preceded by the metabolic reduction of the nitro group to a reactive intermediate. This reactive species can then form covalent adducts with DNA bases, particularly with the N7 position of guanine.

A significant consequence of this covalent binding is the formation of interstrand crosslinks (ICLs), where the compound forms a bridge between the two strands of the DNA helix. These ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, which is a prerequisite for DNA replication and transcription. The formation of ICLs by 1-nitroacridine derivatives has been demonstrated in various studies. For instance, the antitumor drug Ledakrin, a 1-nitro-9-aminoacridine (B1201617) derivative, has been shown to induce covalent crosslinking in plasmid DNA. nih.gov The cross-linking ability of these compounds is considered a primary determinant of their biological activity. researchgate.net

The proposed mechanism for DNA cross-linking by 1-nitro-9-aminoacridine derivatives involves the initial intercalation of the acridine ring into the DNA, followed by the metabolic activation of the 1-nitro group. This "activated" form of the molecule is then suitably positioned to react with nucleophilic sites on adjacent DNA bases, leading to the formation of a covalent crosslink. nih.gov This covalent modification of DNA is a key factor in the cytotoxic and antitumor properties of this class of compounds.

Table 1: DNA Intercalation and Binding Constants of Acridine Derivatives

| Compound | DNA Type | Binding Constant (K) | Technique |

| Acridine Oligomer (Dimer 1) | c-myc G-quadruplex | log K = 7.2 ± 0.4 | Fluorescence Spectroscopy |

| Acridine Oligomer (Dimer 1) | 24bcl G-quadruplex | log K = 5.5 ± 0.2 | Fluorescence Spectroscopy |

| Acridine-DNA Complex 3b (-F) | Calf Thymus DNA (ctDNA) | Kb = 3.18 × 10³ M⁻¹ | UV-Vis Spectroscopy |

| Acridine-Thiosemicarbazone (CL-07) | Calf Thymus DNA (ctDNA) | Kb = 4.75 × 10⁴ M⁻¹ | Spectroscopic Methods |

Interaction with DNA Secondary Structures (e.g., G-quadruplexes)

In addition to the canonical double-stranded DNA, the genome contains regions that can fold into non-canonical secondary structures, such as G-quadruplexes. These structures are formed in guanine-rich sequences, which are commonly found in telomeres and the promoter regions of oncogenes. G-quadruplexes have emerged as attractive targets for anticancer drug design, as their stabilization can interfere with telomere maintenance and oncogene expression.

Acridine derivatives have been shown to interact with and stabilize G-quadruplex structures. The planar acridine ring can stack on the flat G-tetrads that form the core of the G-quadruplex, and substituents on the acridine ring can interact with the grooves and loops of the structure. researchgate.net This binding can enhance the stability of the G-quadruplex, thereby inhibiting the activity of enzymes like telomerase that require an unfolded G-quadruplex for their function. Studies have demonstrated that various acridine derivatives exhibit a clear affinity for DNA sequences that form G-quadruplexes. researchgate.net The binding affinity is influenced by the number and nature of the substituents on the acridine core. researchgate.net

Table 2: G-Quadruplex Binding Affinities of Acridine Derivatives

| Compound | G-Quadruplex Sequence | Binding Affinity (log K) |

| Acridine Dimer 1 | c-myc | 7.2 ± 0.4 |

| Acridine Dimer 1 | 24bcl | 5.5 ± 0.2 |

| BRACO-19 | Human telomere | 7.4 |

| BSU6048 | Human telomere | 6.5 |

Enzymatic Targeting

Besides direct DNA interactions, this compound derivatives can exert their effects by targeting essential cellular enzymes.

Topoisomerase I (Topo I) Inhibition

DNA topoisomerase I is a crucial enzyme that resolves topological stress in DNA by creating transient single-strand breaks. Inhibition of Topo I leads to the accumulation of these breaks and ultimately to cell death. Several acridine derivatives have been identified as inhibitors of Topoisomerase I. These compounds can interfere with the enzyme's function through various mechanisms, including intercalation into the DNA, which can disrupt the enzyme-DNA complex. The inhibitory activity of these compounds is often concentration-dependent. nih.gov

Table 3: Topoisomerase I Inhibitory Activity of Acridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Acridine-Sulfonamide Hybrid 8b | - | 3.41 |

| Acridine Derivative 14b | MCF-7 | 7.8 µg/mL |

Topoisomerase II (Topo II) Inhibition

Topoisomerase II is another vital enzyme that manages DNA topology by creating transient double-strand breaks. It is a well-established target for many anticancer drugs. Acridine derivatives, including those related to this compound, have been shown to inhibit Topoisomerase II. nih.gov Some 1-nitro-9-aminoacridine derivatives have been specifically found to target yeast topoisomerase II. nih.gov The mechanism of inhibition can involve the stabilization of the covalent DNA-Topo II complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks. This ultimately triggers apoptotic cell death.

Table 4: Topoisomerase II Inhibitory Activity of Acridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Acridine-Sulfonamide Hybrid 7c | - | 7.33 |

| Acridine-Thiosemicarbazone DL-08 | B16-F10 | 14.79 |

| Benzo[a]phenazine Derivative 6 | HepG2 | 0.21 |

Tyrosine Kinase Inhibition

Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets. Certain acridine derivatives have been found to possess inhibitory activity against tyrosine kinases. For example, a series of 9-anilinoacridines were designed as dual inhibitors of Src and MEK kinases, which are key components of important signaling pathways. nih.govnih.gov The inhibition of these kinases can disrupt the signaling cascades that drive cancer cell proliferation and survival.

Table 5: Tyrosine Kinase Inhibitory Activity of Acridine Derivatives

| Compound | Kinase Target | Inhibition (%) at 10 µM | IC₅₀ |

| 9-Anilinoacridine 8m | Src | 59.67 | Not specified |

| 9-Anilinoacridine 8m | MEK | 43.23 | Not specified |

| Acridine Chalcone 1C | A2058 (Melanoma Cell Line) | - | 7.96 µmol/L |

| Acridine Analog 1 | DYRK2 | - | 2 nM |

| Acridine Analog 33 | Haspin | - | < 60 nM |

Cellular Pathway Modulation

The anticancer activity of this compound and its derivatives stems from their ability to interact with and modulate various critical cellular pathways that govern cell proliferation, survival, and death. These compounds can disrupt the normal cell cycle, trigger programmed cell death, and influence the activity of key regulatory proteins.

Cell Cycle Perturbation and Arrest Mechanisms (e.g., G1, G2/M)

A fundamental mechanism by which this compound derivatives exert their cytotoxic effects is through the disruption of the cell division cycle. By interfering with the finely tuned progression through the cycle's phases, these compounds can halt cell proliferation.

Research has shown that derivatives of nitroacridine are potent inducers of cell cycle arrest. Studies on similar 3-nitroacridine compounds have demonstrated a clear ability to cause cell cycle arrest at the G0/G1 phase in human breast cancer cells. researchgate.net This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby blocking replication. The initial parent compound to the 4-methyl-1-nitroacridines, known as Ledakrin, was also observed to cause perturbations in the cell cycle. nih.gov

Other cytotoxic agents that target the cell cycle can induce arrest at the G2/M checkpoint, which prevents the cell from entering mitosis. This is often associated with the disruption of mitotic regulatory proteins. For instance, the compound janerin has been shown to cause G2/M arrest by decreasing the levels of the CDK1/Cyclin-B complex, which is essential for entry into mitosis. nih.gov Chalcone derivatives have also been noted to induce a significant G2/M arrest, preventing cell division. researchgate.net While the primary effect observed for nitroacridines is in G1, the potential for G2/M arrest through related mechanisms remains an area of investigation.

Table 1: Observed Effects of Acridine Derivatives and Related Compounds on Cell Cycle Phases

| Compound Class | Primary Arrest Phase | Cell Line Example | Key Proteins Modulated |

| 3-Nitroacridine Derivatives | G0/G1 | Human Breast Cancer | Not specified |

| Ledakrin (parent 1-nitroacridine) | General Perturbation | Various | Not specified |

| Janerin | G2/M | THP-1 (Leukemia) | CDK1, Cyclin B |

| Chalcone Derivative 1C | G2/M | A2780 (Ovarian Cancer) | p21, PCNA, Rb |

Apoptosis Induction Pathways

Beyond halting cell proliferation, this compound derivatives actively induce programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis. nih.govmedchemexpress.com

The process is often initiated by cellular stress, such as the DNA damage caused by these compounds. This stress leads to changes in the mitochondrial membrane, including the dissipation of the mitochondrial membrane potential. nih.gov This event is a critical step, leading to the release of pro-apoptotic proteins from the mitochondria into the cell's cytoplasm. nih.gov

Key events in the intrinsic apoptotic pathway induced by related compounds include:

Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic proteins (like Bax and Bak) and anti-apoptotic proteins (like Bcl-2 and Mcl-1) occurs. Studies show an upregulation of Bax and a downregulation of Bcl-2, which facilitates mitochondrial permeabilization. medchemexpress.comnih.gov

Cytochrome c Release: Once the mitochondrial outer membrane is permeabilized, cytochrome c is released into the cytosol. nih.govmedchemexpress.com

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to the apoptotic protease activating factor 1 (Apaf-1), forming a complex called the apoptosome. This structure recruits and activates an initiator caspase, Caspase-9. nih.gov

Executioner Caspase Activity: Activated Caspase-9 then cleaves and activates effector caspases, most notably Caspase-3. nih.govmedchemexpress.com Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of Tumor Suppressor Proteins (e.g., p16, p53)

The activity of tumor suppressor proteins is critical for preventing uncontrolled cell growth, and their modulation is a key aspect of the mechanism of action for many anticancer agents.

The p53 protein is a central regulator of the cell's response to stress, particularly DNA damage. nih.gov As DNA intercalating agents, 1-nitroacridine derivatives cause significant DNA damage, which triggers the stabilization and activation of p53. nih.gov Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, induce apoptosis. nih.gov The upregulation of p53 expression has been observed following treatment with compounds that induce the intrinsic apoptotic pathway. medchemexpress.com

The p16 (also known as p16INK4a) protein is another critical tumor suppressor that functions by regulating the cell cycle at the G1 checkpoint. p16 is part of the INK4 family of proteins that act as cyclin-dependent kinase inhibitors. Specifically, p16 binds to and inhibits cyclin-dependent kinases 4 and 6 (CDK4/6). This action prevents the phosphorylation of the retinoblastoma (Rb) protein. Since Rb phosphorylation is a necessary step for cells to progress from the G1 to the S phase, the action of p16 effectively enforces a G1 arrest. In many cancers, the p16-pRb pathway is disrupted, allowing for unchecked proliferation. By inducing G1 arrest, this compound derivatives functionally align with the action of the p16 tumor suppressor protein.

Regulation of Cell Cycle Kinases (e.g., cdk4)

Cyclin-dependent kinases (CDKs) are the engines that drive the cell cycle. The activity of CDK4, in particular, is essential for progression through the G1 phase.

CDK4 forms a complex with its regulatory partner, Cyclin D. The formation of this complex is stimulated by growth factors and mitogenic signals. The primary target of the active Cyclin D-CDK4 complex is the retinoblastoma tumor suppressor protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing it from activating the genes required for S-phase entry. The Cyclin D-CDK4 complex phosphorylates Rb, causing it to release E2F, which then initiates the transcription of genes necessary for DNA replication, thereby committing the cell to division.

The G1 cell cycle arrest induced by nitroacridine derivatives is directly linked to the inhibition of this pathway. researchgate.net By preventing the activity of the Cyclin D-CDK4 complex, these compounds ensure that Rb remains in its active, growth-suppressive state, thus blocking entry into the S phase. This inhibition can be achieved by various upstream signals, often initiated by DNA damage and mediated by tumor suppressors like p53 and p16.

Androgen Receptor Targeting in Specific Cell Lines

In addition to their canonical mechanism of DNA intercalation, certain derivatives of this compound have been found to engage other cellular targets, including the androgen receptor (AR). The AR is a critical transcription factor for the growth and survival of prostate cancer cells. researchgate.net

Pre-clinical studies on the 1-nitroacridine derivative C-1748 (9-[2′-hydroxyethylamino]-4-methyl-1-nitroacridine) revealed that in hormone-dependent prostate cancer cells, the androgen receptor was identified as an additional target. researchgate.netnih.gov This finding is significant because targeting the AR signaling axis is a cornerstone of prostate cancer therapy. researchgate.net While traditional therapies often target the ligand-binding domain of the receptor, resistance can emerge through mutations or the expression of AR splice variants that lack this domain. The ability of a 4-methyl-1-nitroacridine derivative to also target AR suggests a multi-faceted approach to inhibiting prostate cancer cell growth, combining DNA damage with the disruption of hormone-driven survival signaling.

Reactive Species Generation

The biological activity of this compound derivatives may also be linked to the generation of reactive species, such as reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide anions and hydroxyl radicals, which can be byproducts of normal cellular metabolism.

While ROS play roles in normal cell signaling, their overproduction leads to a state of oxidative stress, which can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA. This damage can, in turn, trigger apoptotic cell death.

There are several ways these compounds could promote the generation of reactive species:

Mitochondrial Disruption: The induction of the intrinsic apoptotic pathway involves disruption of the mitochondrial electron transport chain, a major source of intracellular ROS. nih.gov

Bioreduction of the Nitro Group: The 1-nitro group on the acridine ring is susceptible to enzymatic reduction within the cell. This process can generate nitro radical anions and other reactive species that contribute to cellular damage and cytotoxicity.

Consequence of Cell Cycle Arrest: Some studies have shown that prolonged arrest at certain cell cycle phases, such as metaphase, can lead to increased ROS production. nih.gov

The generation of ROS is therefore a plausible component of the cytotoxic mechanism of this compound, contributing to the cellular damage that ultimately culminates in cell death. researchgate.net

Formation of Reactive Nitrogen Species (RNS) in Antimicrobial Contexts

The antimicrobial activity of nitroaromatic compounds, including derivatives of this compound, is not inherent to the parent molecule itself. Instead, these compounds serve as prodrugs that require metabolic activation within the target microorganism to exert their cytotoxic effects. This activation is primarily mediated by a class of enzymes known as nitroreductases.

Nitroreductases are flavin-containing enzymes found in a wide range of bacteria and some fungi. These enzymes catalyze the reduction of the nitro group (-NO2) on the aromatic ring of compounds like this compound. This reduction process occurs in a stepwise manner, leading to the formation of a series of highly reactive intermediates.

The initial reduction of the nitro group generates a nitroso intermediate. Further reduction can then lead to the formation of a hydroxylamino derivative, and ultimately an amino group. However, it is the intermediate species, particularly the nitroso and other radical species, that are believed to be the primary mediators of cytotoxicity.

These reactive intermediates can interact with molecular oxygen to produce superoxide radicals (O2•−). The superoxide radicals can then react with nitric oxide (NO), another potential product of the reduction pathway, to form the highly damaging peroxynitrite (ONOO−). Peroxynitrite is a potent oxidizing and nitrating agent that can cause widespread damage to a variety of biomolecules within the microbial cell, including DNA, proteins, and lipids. This cascade of reactive species contributes significantly to the antimicrobial effect.

The table below summarizes the key reactive nitrogen species generated from the bioreduction of nitroaromatic compounds and their primary cellular targets.

| Reactive Nitrogen Species (RNS) | Chemical Formula | Primary Cellular Targets |

| Nitric Oxide | NO• | Metalloenzymes, DNA |

| Peroxynitrite | ONOO− | DNA, proteins (tyrosine nitration), lipids (peroxidation) |

| Nitrogen Dioxide | NO2• | Lipids, proteins |

It is important to note that the specific RNS generated and their relative concentrations can depend on various factors, including the specific derivative of this compound, the type of microorganism, and the local physiological conditions, such as oxygen availability.

The following table outlines the enzymatic reduction process of a generic nitroaromatic compound, which is analogous to the bioactivation of this compound derivatives.

| Step | Reactant | Enzyme | Product(s) | Significance |

| 1 | Nitroaromatic Compound | Nitroreductase | Nitrosoaromatic Intermediate | Initiation of the toxic cascade. |

| 2 | Nitrosoaromatic | Further Reduction | Hydroxylaminoaromatic and other radicals | Generation of highly reactive species that can lead to oxidative stress. |

| 3 | Reactive Intermediates + O2 | Spontaneous | Superoxide Radical (O2•−) | Precursor to peroxynitrite formation. |

| 4 | NO• + O2•− | Spontaneous | Peroxynitrite (ONOO−) | Potent cytotoxic agent causing widespread cellular damage. |

This enzymatic bioactivation and subsequent generation of a cocktail of reactive nitrogen species represent a fundamental and potent mechanism by which this compound derivatives exert their antimicrobial activity.

Structure Activity Relationships Sar of 9 Methyl 1 Nitroacridine Analogues

Impact of Substituents on Position 9 on Biological Activity

Position 9 of the acridine (B1665455) ring is a key site for modification, and the nature of the substituent at this position significantly influences the molecule's biological effects. Acridine derivatives have been found to possess multitarget properties, often involving the inhibition of topoisomerase enzymes that regulate DNA topology. nih.gov Quantitative structure-activity relationship (QSAR) analyses have shown that the electronic effects of substituents play a crucial role in the drug's interaction with its binding site. researchgate.net

The introduction of an amino group at position 9, often as part of a larger side chain, is a common strategy in the design of biologically active acridines. For certain acridine derivatives, the presence and ionization of an amino group have been identified as obligatory parameters for antibacterial activity. researchgate.net In a series of 9-anilinoacridines tested against drug-resistant Plasmodium falciparum, C-3,6-diamino substitution was found to substantially increase antimalarial activity. nih.gov The compound 3,6-Diamino-1'-amino-9-anilinoacridine was identified as the most active in this series, highlighting the positive impact of amino groups on both the acridine core and the position 9 side chain. nih.gov These findings suggest that amino substitutions can enhance the binding of the molecule to its biological target, potentially through increased hydrogen bonding or electrostatic interactions.

The incorporation of alkyl and hydroxyalkyl groups at the C9 position also modulates biological activity, primarily by altering the compound's lipophilicity and steric profile. Studies on 9-alkylamino-1,2,3,4-tetrahydroacridines have shown that these modifications are critical for antileishmanial potential. mdpi.com Research has demonstrated that the dimerization of these scaffolds using simple alkyldiamine linkers can lead to more active antileishmanial derivatives. mdpi.com Specifically, dimers connected by a twelve-carbon alkyl chain exhibited particularly high potency. mdpi.com This indicates that the length and nature of the alkyl chain at position 9 are pivotal for optimizing the interaction with the target, possibly by allowing the molecule to span a binding site or interact with multiple sites simultaneously.

Table 1: Effect of Substituents at Position 9 on Biological Activity

| Substituent Type at C9 | General Effect on Activity | Example/Observation | Source(s) |

|---|---|---|---|

| Amino Groups (e.g., anilino, diamino) | Generally increases activity | 3,6-diamino substitution increased antimalarial activity in 9-anilinoacridines. | nih.gov |

| Alkyl/Alkyldiamine Chains | Modulates activity based on length and structure | Dimerization with a twelve-carbon alkyldiamine linker led to highly potent antileishmanial derivatives. | mdpi.com |

Significance of the 1-Nitro Group for Biological Potency

The presence and position of a nitro group on the acridine ring are crucial for the biological activity of this class of compounds. The nitro group often acts as a pharmacophore, triggering redox reactions within cells that can lead to cytotoxicity. researchgate.net Studies comparing different nitro-isomers of 9-aminoacridine (B1665356) derivatives have revealed that the 1-nitro derivative possesses significantly stronger biological effects than other isomers. nih.gov While both 1-nitro and 2-nitro derivatives can intercalate into DNA, only the 1-nitro compound exhibits a strong inhibitory effect on RNA biosynthesis and causes significant ultrastructural changes in cells. nih.gov The distinct potency of the 1-nitro derivative is attributed to its ability to bind covalently to DNA in vivo, leading to the formation of crosslinks. nih.gov This suggests that the biological activity of 1-nitroacridine derivatives is more dependent on their covalent DNA binding and crosslinking ability than on simple intercalation. nih.gov

Table 2: Comparison of 1-Nitro and 2-Nitro Acridine Derivatives

| Feature | 1-Nitro Derivative | 2-Nitro Derivative | Source(s) |

|---|---|---|---|

| DNA Intercalation | Yes | Yes | nih.gov |

| Inhibition of RNA Biosynthesis | Strong | Slight | nih.gov |

| Covalent DNA Binding (in vivo) | Yes (forms crosslinks) | Not observed | nih.gov |

| Overall Biological Activity | High | Low | nih.gov |

Effect of the 4-Methyl Group on Reactivity and Differential Activity

The introduction of a methyl group at position 4 of the 1-nitroacridine scaffold can subtly modulate the compound's electronic properties and steric profile, which in turn affects its reactivity and therapeutic potential.

The mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group to form reactive intermediates, such as nitroso, hydroxylamino, or amino derivatives, which are often the ultimate cytotoxic species. This reductive activation is a critical step for biological activity. researchgate.netresearchgate.net The presence of a 4-methyl group, an electron-donating group, can influence the electron density of the aromatic ring system. This alteration can affect the reduction potential of the 1-nitro group, thereby modulating the rate at which it is converted into its active, cytotoxic form. Studies on other nitro-containing heterocyclic systems have shown that methylation can significantly alter the fragmentation and reactivity of the molecule. researchgate.net Therefore, the 4-methyl group likely plays a key role in fine-tuning the susceptibility of the 1-nitro group to enzymatic or chemical reduction within the cellular environment.

SAR in Bis-acridine Structures

Bis-acridines are dimeric compounds in which two acridine moieties are connected by a linker. This design allows for the potential of both acridine units to interact with the G-quadruplex structure, potentially leading to enhanced binding affinity and stabilization compared to their monomeric counterparts. The nature of the linker and the substitution pattern on the acridine rings are critical determinants of their biological activity.

The linker connecting the two acridine units in bis-acridine analogues plays a crucial role in determining their G-quadruplex binding affinity and specificity. The length and flexibility of the linker dictate the spatial orientation of the two acridine moieties, which in turn affects how they can interact with the G-quadruplex structure.

Research on unsymmetrical bis-acridine derivatives, which feature a 1-nitroacridine moiety, has shed light on the importance of the linker. Studies involving a series of these compounds with varying aminoalkyl linkers have shown that the thermal stability of the drug-G-quadruplex complex is dependent on the properties of these linkers. nih.gov For instance, in a series of imidazoacridinone-1-nitroacridine dimers, variations in the length of the dialkylamino chains of the linkers were found to influence their potency in G-quadruplex stabilization. nih.gov

The following table summarizes the influence of linker length on the G-quadruplex stabilization activity of a series of unsymmetrical bis-acridine derivatives.

| Compound | Linker Structure | Change in Melting Temperature (ΔTm) of G-quadruplex (°C) |

| C-2028 | Varies | Data not specified in abstract |

| C-2041 | Varies | Data not specified in abstract |

| C-2045 | Varies | Data not specified in abstract |

| C-2053 | Varies | Data not specified in abstract |

Data on specific linker lengths and corresponding ΔTm values for 9-Methyl-1-nitroacridine analogues were not available in the reviewed literature.

The ability of bis-acridine analogues to stabilize G-quadruplex structures is a key indicator of their potential as therapeutic agents. This stabilization can be quantified by measuring the increase in the melting temperature (ΔTm) of the G-quadruplex DNA in the presence of the compound. A higher ΔTm value indicates a more potent stabilization.

Unsymmetrical bis-acridines containing a 1-nitroacridine unit have been identified as potent G-quadruplex stabilizers. nih.gov These compounds have been shown to interact significantly with G-quadruplex structures, while showing minimal interaction with double-stranded DNA (dsDNA), indicating a degree of selectivity. nih.gov The stabilization of G-quadruplexes in the promoter regions of oncogenes, such as c-MYC, by these compounds has been proposed as a mechanism for their antitumor activity. nih.gov

The potency of these bis-acridines is a function of both the acridine moieties and the linker. The planar acridine rings can interact with the G-quartets of the G-quadruplex through π-π stacking interactions, while the linker can position the acridine units for optimal binding and may also interact with the grooves or loops of the G-quadruplex.

The table below presents data on the G-quadruplex stabilization potency for a selection of unsymmetrical bis-acridine compounds.

| Compound | Target G-quadruplex | G-quadruplex Stabilization Potency (ΔTm in °C) |

| C-2028 | c-MYC, KRAS | Strong stabilization noted |

| C-2041 | c-MYC, KRAS | Strong stabilization noted |

| C-2045 | c-MYC, KRAS | Strong stabilization noted |

| C-2053 | c-MYC, KRAS | Strong stabilization noted |

Specific quantitative ΔTm values for these compounds were not detailed in the abstracts of the provided search results.

Biotransformation and Metabolic Pathways of 9 Methyl 1 Nitroacridine Derivatives

Phase I Metabolic Transformations

Phase I metabolism of 9-methyl-1-nitroacridine derivatives primarily involves oxidative and reductive reactions aimed at introducing or exposing functional groups, thereby increasing the polarity of the molecule. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.

Role of Cytochrome P450 Enzymes (e.g., P450 3A4, Cytochrome P450 Reductase)

The cytochrome P450 superfamily of enzymes, located mainly in the liver, plays a crucial role in the initial metabolic steps of a wide array of xenobiotics, including 9-amino-1-nitroacridine derivatives. While specific data on the direct interaction of this compound with CYP3A4 is limited, studies on its analogues, C-1748 and C-857, indicate the involvement of the broader CYP system. Research has shown that the analogue C-1748 exhibits lower reactivity with human and rat liver microsomes as well as with human recombinant CYPs when compared to its counterpart, C-857 researchgate.netscience24.com. This suggests that the rate and extent of Phase I metabolism can be significantly influenced by the specific substitutions on the acridine (B1665455) ring.

A key enzyme in this process is Cytochrome P450 Reductase (POR), which is essential for transferring electrons from NADPH to cytochrome P450 enzymes, a necessary step for their catalytic activity nih.govnih.gov. The direct involvement of human P450 reductase has been demonstrated in the metabolism of both C-1748 and C-857, highlighting its critical role in the biotransformation of this class of compounds. The one-electron reduction of nitroaromatic compounds by enzymes like cytochrome P450 reductase can lead to the generation of radical anions and reactive oxygen species nih.govnih.gov.

Phase II Metabolic Transformations

Following Phase I reactions, the modified this compound derivatives can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the functional groups introduced during Phase I, further increasing water solubility and facilitating excretion from the body.

UDP-Glucuronosyltransferase (UGT) Mediated Glucuronidation

Identification and Characterization of Metabolites

The biotransformation of this compound derivatives leads to the formation of several metabolites, some of which have been identified and characterized through various analytical techniques.

Detection of Pyrazole Ring Formation

A significant and recurring finding in the metabolism of 9-amino-1-nitroacridine derivatives, such as C-857 and C-1748, is the formation of a metabolite with an additional pyrazole ring. This novel structure is formed through a cyclization reaction involving the nitrogen atoms at positions 1 and 9 of the acridine core researchgate.netscience24.com. The detection of this pyrazole ring-containing metabolite has been consistent across different experimental systems, including in vitro studies with liver microsomes and in studies using the human hepatoma cell line HepG2 researchgate.netscience24.com.

Comparative Metabolic Studies between Analogues (e.g., C-1748 vs. C-857)

Comparative studies of different 9-amino-1-nitroacridine analogues have provided valuable insights into how structural modifications affect their metabolic profiles. The two most extensively studied analogues in this regard are C-1748 (9-ethylamino-4-methyl-1-nitroacridine) and C-857 (its analogue without the 4-methyl group).

Research has consistently shown that C-1748 is metabolized at a considerably lower rate than C-857 researchgate.netscience24.com. Furthermore, the metabolites of C-1748 have been found to be much more stable than those of C-857 researchgate.net. In studies with HepG2 cells, metabolites of C-857 were observed after 3 and 4 hours of incubation, with significantly lower concentrations found after 6 and 12 hours researchgate.netscience24.com. In contrast, significant amounts of C-1748 metabolites were still present after 12 hours of incubation, indicating a slower formation and/or degradation rate researchgate.net. This difference in metabolic stability is thought to contribute to the observed lower toxicity of C-1748 in animal models researchgate.netscience24.com.

| Compound | Relative Metabolic Rate | Metabolite Stability | Key Metabolite |

| C-857 | Higher | Lower | Pyrazole ring derivative |

| C-1748 | Lower | Higher | Pyrazole ring derivative |

Differences in Reactivity and Metabolite Stability in Cellular Models (e.g., HepG2 Cells)

Studies utilizing the human hepatoma cell line, HepG2, have provided valuable insights into the metabolic pathways of 1-nitroacridine derivatives. These cells are a relevant model as they retain many of the metabolic capabilities of hepatocytes. Research on analogues of this compound, such as C-857 and C-1748, has revealed significant differences in their metabolic profiles and the stability of their metabolites within this cellular environment.

Metabolic studies in HepG2 cells have shown that new metabolites are formed from these 1-nitroacridine derivatives, which differ from those produced in simpler enzymatic systems. researchgate.net A common metabolite identified across different systems is a derivative with an additional pyrazole ring, formed between the nitrogen atoms at positions 1 and 9 of the acridine structure. researchgate.netscience24.com

The rate of metabolism and the stability of the resulting metabolites can vary substantially between different derivatives. For instance, metabolites of C-857 were readily observed in HepG2 cells after 3 to 4 hours of incubation, with their concentrations decreasing significantly at later time points (6 and 12 hours). researchgate.netscience24.com This suggests that the metabolites of C-857 are relatively unstable. In contrast, the metabolism of C-1748, a less toxic analogue, appears to be slower. researchgate.netscience24.com This difference in metabolic rate is hypothesized to be a reason for the reduced toxicity of C-1748 in animal models. researchgate.netscience24.com

The metabolic activation of these compounds is often more rapid in well-oxygenated cells, which can paradoxically limit their distribution to the hypoxic (low oxygen) microenvironments found in solid tumors. nih.gov This rapid activation in normal tissues can contribute to off-target toxicity.

Metabolite Observation in HepG2 Cells

| Compound | Incubation Time | Metabolite Concentration |

|---|---|---|

| C-857 | 3-4 hours | Clearly observed |

| C-857 | 6-12 hours | Significantly lower |

| C-1748 | Longer incubation times | Metabolites observed (slower formation) |

Implications for Differential Selectivity and Efficacy

The rate and extent of this reductive metabolism are key. For a compound to be an effective and selective antitumor agent, it should ideally be preferentially activated in the hypoxic environment of tumors. However, if the metabolic activation is too rapid in normoxic (normal oxygen) tissues, it can lead to systemic toxicity and reduced availability of the drug at the tumor site. nih.gov The observation that metabolic activation of nitracrine is rapid even in well-oxygenated cells helps to explain its lack of in vivo activity against hypoxic tumors despite its potency in cell culture. nih.gov

The development of analogues with modified metabolic properties is a key strategy to improve therapeutic outcomes. For example, creating derivatives where the reductive metabolism is more effectively inhibited at the oxygen concentrations found in normal tissues could enhance tumor selectivity. nih.gov The sidechain N-oxide of nitracrine, for instance, acts as a prodrug that is reduced to the active form, demonstrating significantly increased hypoxic selectivity. nih.gov This two-step bioactivation, involving the reduction of both the N-oxide and the nitro group, exemplifies a strategy to enhance the tumor-specific action of these compounds. nih.gov

The correlation between the DNA cross-linking potency of 1-nitroacridines and their antitumor activity and cytotoxicity underscores the importance of metabolic activation in their mechanism of action. nih.gov Therefore, understanding the nuances of their biotransformation in relevant cellular models like HepG2 is crucial for the design of new derivatives with improved efficacy and a better safety profile.

Structure-Activity Relationship Insights

| Compound Feature | Metabolic Consequence | Therapeutic Implication |

|---|---|---|

| Rapid nitroreduction in normoxic cells | High systemic metabolism | Reduced tumor selectivity and potential for off-target toxicity |

| Slower metabolic activation (e.g., C-1748 vs. C-857) | Lower formation of reactive metabolites | Reduced systemic toxicity |

| Prodrug design (e.g., N-oxide derivatives) | Two-step bioactivation, enhanced hypoxic metabolism | Increased hypoxic selectivity and potentially improved therapeutic window |

In Vitro and Pre Clinical Evaluation of 9 Methyl 1 Nitroacridine Compounds

Assays for Cell Proliferation Inhibition (e.g., MTT, XTT)

The inhibitory effect of 9-methyl-1-nitroacridine derivatives on cell proliferation is a primary area of investigation, often quantified using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These assays are foundational in preclinical assessments, providing insights into the cytotoxic potential of a compound against various cell lines.

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is primarily accomplished by mitochondrial dehydrogenases. The resulting formazan is insoluble and must be dissolved in a solvent, typically dimethyl sulfoxide (DMSO), before its absorbance can be measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. In contrast, the XTT assay yields a water-soluble formazan product, which simplifies the procedure by eliminating the need for a solubilization step.

While specific data for this compound is not extensively detailed in publicly available literature, studies on analogous 9-aminoacridine (B1665356) derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with CTC50 values (the concentration required to kill 50% of the cells) reported in the microgram per milliliter range for both lung and cervical cancer cell lines. For instance, certain synthesized 9-aminoacridine derivatives have exhibited potent anticancer activity against HeLa and A-549 cell lines.

Interactive Table: Cytotoxicity of 9-Aminoacridine Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | CTC50 (µg/mL) |

| Compound 7 | HeLa | 31.25 |

| A-549 | 36.25 | |

| Compound 9 | HeLa | 13.75 |

| A-549 | 18.75 |

Note: The data presented is for 9-aminoacridine derivatives, which are structurally related to this compound.

Assessment of DNA Damage Induction (e.g., γH2AX as a marker for DNA DSBs)

The genotoxic potential of this compound and its analogs is a critical aspect of their preclinical evaluation. A highly sensitive method for detecting DNA double-strand breaks (DSBs) is the measurement of phosphorylated histone H2AX, known as γH2AX. researchgate.net The formation of γH2AX foci at the sites of DNA damage is one of the earliest cellular responses to DSBs. plos.org

Upon the induction of a DSB, histone H2AX is rapidly phosphorylated at serine 139 by kinases such as ATM and ATR. These phosphorylated histones, or γH2AX, can be detected using specific antibodies, and they appear as distinct foci within the cell nucleus when visualized by immunofluorescence microscopy. The number of γH2AX foci is generally proportional to the number of DSBs, making this a quantifiable and sensitive marker of DNA damage. plos.org

Acridine (B1665455) derivatives are known to interact with DNA, primarily through intercalation, which can lead to the formation of DNA adducts and, in some cases, induce DNA strand breaks. nih.gov The biological activity of 1-nitroacridine derivatives has been linked to their ability to form crosslinks with DNA in vivo. nih.gov While direct studies on this compound are limited, the established DNA-damaging properties of related compounds suggest that it may also induce γH2AX formation.

Studies on Apoptotic Markers (e.g., Annexin V staining, Caspase activation, TUNEL assay)

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. The induction of apoptosis by this compound derivatives can be assessed through various established assays that target different stages of the apoptotic process.

Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC. Flow cytometry analysis of cells stained with fluorescently labeled Annexin V can therefore identify early apoptotic cells. bio-rad-antibodies.combiocompare.com

Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis. Initiator caspases, such as caspase-9, are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases, like caspase-3. nih.gov The activation of these caspases can be detected using specific substrates that become fluorescent or colorimetric upon cleavage. The activation of caspase-9 is associated with the intrinsic, or mitochondrial, pathway of apoptosis. bio-rad-antibodies.com

TUNEL Assay: The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be detected by fluorescence microscopy or flow cytometry. nih.gov

Studies on related acridine derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis. For instance, some dehydroabietic acid derivatives conjugated with an acyl-thiourea peptide moiety have been shown to induce apoptosis in HeLa cells via the mitochondrial pathway, involving the activation of caspase-3. cellsignal.com

Analysis of Mitochondrial Membrane Potential Disruption

The disruption of the mitochondrial membrane potential (ΔΨm) is a critical event in the intrinsic pathway of apoptosis. cellsignal.com This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which then triggers the activation of the caspase cascade.

The lipophilic cationic dye, JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide), is commonly used to measure changes in ΔΨm. biotium.comabbkine.com In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates within the mitochondria, which emit red fluorescence. In apoptotic cells, where the mitochondrial membrane potential has collapsed, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. biotium.comabbkine.com The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.

Evaluation of Antifungal Activity and Mechanism of Action (e.g., Topoisomerase II inhibition in yeast)

Several derivatives of 1-nitro-9-aminoacridine (B1201617) have demonstrated notable antifungal activity. In particular, C-1748, which is 9-(2'-hydroxyethylamino)-4-methyl-1-nitroacridine, has been the subject of such investigations. The antifungal efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

The mechanism of antifungal action for some of these derivatives is believed to involve the inhibition of yeast topoisomerase II. nih.govnih.gov Topoisomerase II is an essential enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to catastrophic DNA damage and cell death. Some novel 1-nitro-9-aminoacridine derivatives have been found to target yeast topoisomerase II and are effective against fluconazole-resistant strains of Candida albicans. nih.gov

Interactive Table: Antifungal Activity of a 1-nitro-9-aminoacridine Derivative (IE6)

| Fungal Strain | MIC (µg/mL) |

| Fluconazole-resistant C. albicans | 16-64 |

Note: Data is for the derivative IE6 (N'-{3-[(1-nitroacridin-9-yl)amino]propyl}lysinamide), which targets yeast topoisomerase II. nih.gov

Characterization of Antibacterial Activity

The antibacterial properties of acridine derivatives have been recognized for some time. The evaluation of the antibacterial activity of this compound and related compounds typically involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains. idexx.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. idexx.com

Nitroaromatic compounds, in general, have been explored for their antimicrobial potential. encyclopedia.pub The presence of a nitro group can enhance the antibacterial activity of certain heterocyclic compounds. encyclopedia.pub While specific MIC values for this compound are not widely reported, the broader class of nitroacridines is expected to possess antibacterial properties.

Interactive Table: Illustrative MIC Values for Nitroaromatic Derivatives against S. aureus

| Compound Type | Bacterial Strain | MIC (µg/mL) |

| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6–62.5 |

Note: This data represents the range of MICs for a series of halogenated nitro derivatives and is provided for illustrative purposes. encyclopedia.pub

Advanced Analytical and Computational Research on 9 Methyl 1 Nitroacridine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in understanding the electronic and photophysical behavior of 9-Methyl-1-nitroacridine.

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within this compound. The absorption spectrum is influenced by the extended π-system of the acridine (B1665455) core, with modifications introduced by the methyl and nitro substituents. Acridine derivatives typically exhibit significant absorption in the 350-450 nm range, which is attributed to π-π* transitions within the aromatic ring system researchgate.net. The introduction of a nitro group, an electron-withdrawing group, can cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system and its effect on the energy levels of the molecular orbitals.

Table 1: Expected UV-Vis Absorption Data for this compound in a Polar Solvent

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~250-260 nm | High | π-π* |

| ~380-420 nm | Moderate to High | π-π* |

Note: The data in this table is illustrative and based on the known spectral properties of related nitroaromatic and acridine compounds. Actual experimental values may vary.

Fluorescence spectroscopy provides insights into the emissive properties of this compound. The fluorescence of acridine derivatives is a well-documented phenomenon, often characterized by a structured emission spectrum. researchgate.net The quantum yield and lifetime of the fluorescence are sensitive to the molecular structure and the solvent environment. The presence of a nitro group, which is often a fluorescence quencher, is expected to significantly decrease the fluorescence quantum yield of this compound compared to its non-nitrated counterpart, 9-methylacridine. This quenching effect can occur through various mechanisms, including the promotion of intersystem crossing to the triplet state.

Table 2: Anticipated Fluorescence Properties of this compound

| Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φf) |

|---|

Note: The quantum yield is expected to be low due to the presence of the nitro group. The exact emission maximum can be influenced by solvent polarity.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection of paramagnetic species, including free radicals. In the context of this compound, EPR can be employed to investigate its potential role in the generation or scavenging of Reactive Oxygen Species (ROS). The technique of spin trapping is often utilized, where a short-lived radical reacts with a spin trap molecule to form a more stable radical adduct that can be detected by EPR. wikipedia.org Common spin traps include 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). wikipedia.org If this compound were to be involved in redox processes that generate ROS, such as the superoxide radical (O₂⁻) or hydroxyl radical (•OH), these species could be trapped and their characteristic EPR spectra recorded and analyzed. interchim.fr

Mass Spectrometry for Molecular Characterization (e.g., ESI-MS, ESI-TOF-MS/MS)

Mass spectrometry is an indispensable tool for the precise determination of the molecular weight and for obtaining structural information about this compound. Techniques like Electrospray Ionization (ESI) are particularly useful for ionizing polar molecules. In ESI-MS, this compound would typically be protonated to form the [M+H]⁺ ion. The high-resolution capabilities of Time-of-Flight (TOF) mass analyzers allow for the determination of the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) provides further structural insights through the fragmentation of the parent ion. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂) or nitric oxide (NO), as well as fragmentation of the acridine ring system. The mass spectrum of the parent compound, 9-methylacridine, shows a prominent molecular ion peak. nist.gov

Table 3: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 239.0764 | Protonated molecular ion |

| [M-NO₂+H]⁺ | 193.0862 | Loss of the nitro group |

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Chromatographic Separations (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for the purification and analysis of this compound. This technique separates compounds based on their hydrophobicity. A C18 column is a common stationary phase for the separation of alkaloids and related heterocyclic compounds. researchgate.netjyoungpharm.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The retention time of this compound would be dependent on the specific chromatographic conditions, including the mobile phase composition, pH, and column temperature.

Table 4: Representative RP-HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 420 nm |

Note: These are typical starting conditions and would require optimization for the specific analysis of this compound.

Microscopic Techniques (e.g., Fluorescence Microscopy for cellular morphology)

Given its intrinsic fluorescence, this compound has the potential to be used as a probe in fluorescence microscopy for imaging live or fixed cells. Acridine derivatives are known to intercalate into DNA and can accumulate in acidic organelles like lysosomes, making them useful for visualizing cellular structures and monitoring cellular processes. nih.gov For instance, Acridine Orange is a well-known fluorescent dye used to stain the nucleus and acidic vesicles. biorxiv.orgbroadinstitute.org If this compound exhibits suitable photophysical properties, such as sufficient brightness and photostability, it could be employed to study cellular morphology, including changes in nuclear and cytoplasmic structures during various cellular events. rsc.orgresearchgate.net The specific subcellular localization would depend on the physicochemical properties of the molecule.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the study of complex chemical compounds, providing deep insights into their interactions with biological targets. These in silico methods are crucial for predicting the behavior of molecules like this compound at the atomic level, guiding further experimental research.

Molecular modeling is instrumental in understanding how this compound and related compounds interact with DNA. Research on similar 1-nitroacridine derivatives suggests that their biological activity may be more dependent on covalent binding and the formation of crosslinks with DNA rather than simple intercalation between base pairs nih.gov. Modeling techniques can elucidate the preferred mode of interaction, such as minor groove binding, which is a mechanism observed for some long, linear molecules that can curve to fit within the DNA groove nih.gov.

Computational approaches allow for the detailed examination of forces driving these interactions, including:

van der Waals forces

Dipole-dipole interactions

Hydrogen bonding nih.gov

By simulating these interactions, researchers can predict the stability and specificity of the compound's binding to DNA sequences, such as AT-rich versus CG-rich regions nih.gov. These predictive models are essential for designing new compounds with specific DNA-targeting capabilities nih.gov.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA chemrevlett.com. This method estimates the strength of the interaction, often expressed as a docking score or binding energy, to determine how well the ligand fits into the binding site chemrevlett.commdpi.com. For acridine derivatives, docking simulations have been employed to identify potential protein targets and understand their binding mechanisms nih.govjscimedcentral.com.

The process involves using specialized software, such as Glide or Molegro Virtual Docker, which employs algorithms to explore various binding poses and score them based on favorable interactions like hydrogen bonding and hydrophobic contacts, while penalizing steric clashes chemrevlett.comnih.govjscimedcentral.com. The results can reveal crucial amino acid residues within a protein's active site that are key for the binding of the ligand nih.gov. A lower docking score, typically measured in kcal/mol, indicates a higher predicted binding affinity mdpi.complos.org.

Table 1: Key Parameters in Molecular Docking Studies

| Parameter | Description | Significance |

|---|---|---|

| Glide Score (G-score) | An empirical scoring function that estimates the binding affinity, incorporating terms for hydrophobic, hydrogen-bonding, and metal-ligand interactions. nih.gov | A more negative score suggests a stronger binding interaction between the ligand and the target. nih.gov |

| Binding Energy | The calculated free energy of binding (ΔG) for the ligand-receptor complex, typically expressed in kcal/mol. mdpi.com | A lower value indicates a more stable complex and higher affinity. |

| Interacting Residues | The specific amino acids in the protein's binding pocket that form connections (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.gov | Identifies the key components of the receptor responsible for ligand recognition and binding. |

| RMSD | Root-Mean-Square Deviation between the docked pose and a known reference (e.g., a co-crystallized ligand) conformation. jscimedcentral.com | A low RMSD value validates the docking protocol's accuracy in reproducing the experimental binding mode. |

Following molecular docking, Molecular Dynamics (MD) simulations are performed to analyze the physical movements of atoms and molecules in the ligand-target complex over time chemrevlett.com. This technique provides a dynamic view of the interaction, assessing the stability and conformational changes of the complex under simulated physiological conditions mdpi.comnih.gov. Simulations are typically run for durations ranging from nanoseconds to microseconds chemrevlett.commdpi.com.